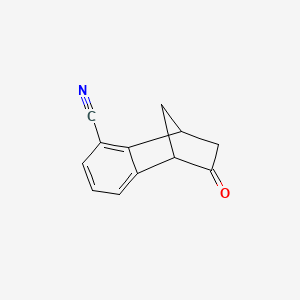

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile

Description

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile is a bicyclic compound featuring a fused naphthalene scaffold modified with a methano bridge and a ketone-carbonitrile functional group. This structure combines aromaticity with strain from the bridged system, influencing its reactivity and physicochemical properties.

Properties

CAS No. |

71925-40-1 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

9-oxotricyclo[6.2.1.02,7]undeca-2,4,6-triene-3-carbonitrile |

InChI |

InChI=1S/C12H9NO/c13-6-7-2-1-3-9-10-4-8(12(7)9)5-11(10)14/h1-3,8,10H,4-5H2 |

InChI Key |

XYGORIQAOOUZPM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC(=O)C1C3=CC=CC(=C23)C#N |

Origin of Product |

United States |

Chemical Reactions Analysis

RCL T276235 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RCL T276235 has several scientific research applications, including:

Chemistry: It is used in the synthesis of other chemical compounds and in studying reaction mechanisms.

Biology: It is used in biochemical assays and as a reference compound in various biological studies.

Medicine: It is used in drug discovery and development processes to understand its pharmacological properties.

Industry: It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of RCL T276235 involves its interaction with specific molecular targets and pathways it is known to interact with various biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs (e.g., 2-oxo-tetrahydro frameworks) with other heterocyclic systems. Below is a comparative analysis:

Key Differences:

- Structural Complexity: The methanonaphthalene core introduces steric hindrance and strain, unlike planar pyrimidine derivatives, which may limit its compatibility with biological targets .

- Functional Group Placement : The carbonitrile group in the target compound may enhance electrophilicity compared to carboxylate or acyl groups in analogs, altering reactivity in nucleophilic substitutions .

- Pharmacological Potential: While pyrimidine-based analogs like SNAP-7941 show validated bioactivity, the methanonaphthalene variant lacks documented therapeutic studies .

Biological Activity

2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile is a chemical compound that has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological effects, and mechanisms of action of this compound based on diverse research findings.

- Molecular Formula : C₁₁H₉N

- Molecular Weight : 171.19 g/mol

- CAS Number : 4486-29-7

Synthesis

The compound can be synthesized through various methods, including:

- Diels-Alder Reaction : A common method involving the reaction of cyclopentadiene with suitable dienophiles.

- Cyclization Reactions : These reactions can yield different derivatives depending on the substituents used.

Antimicrobial Activity

Recent studies have indicated that 2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile exhibits significant antimicrobial properties. For instance:

- In vitro tests showed that the compound has inhibitory effects against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL .

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent:

- A study demonstrated that derivatives of this compound exhibited selective growth inhibition against human cancer cell lines such as MCF7 (breast cancer) and T-47D with IC50 values indicating potent activity .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Experimental models indicated a reduction in inflammatory markers when treated with this compound, suggesting a mechanism that could involve the inhibition of pro-inflammatory cytokines .

The biological effects of 2-Oxo-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5-carbonitrile are thought to be mediated through several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Interaction with Cellular Receptors : It may bind to specific receptors on cell membranes affecting signal transduction pathways.

- DNA Interaction : Some studies suggest that the compound's structure allows it to intercalate with DNA, potentially disrupting replication processes in cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study B (2021) | Showed significant cytotoxic effects on MCF7 cells with an IC50 of 15 µM. |

| Study C (2022) | Found anti-inflammatory effects in animal models, reducing edema by 40% compared to control groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.